Lumicolchicin

Übersicht

Beschreibung

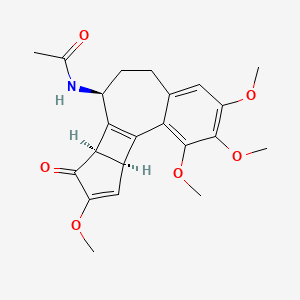

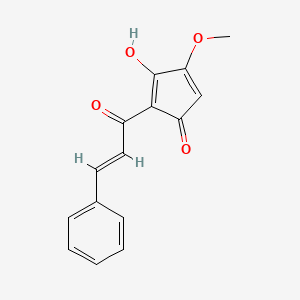

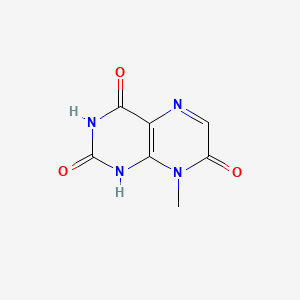

Lumicolchicine is a photoderivative of colchicine, a natural alkaloid extracted from the plant Colchicum autumnale, commonly known as autumn crocus. Colchicine is known for its anti-inflammatory and antimitotic properties. Lumicolchicine is formed through the phototransformation of colchicine under ultraviolet light, resulting in a compound with distinct chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

Lumicolchicine has several scientific research applications, including:

Chemistry: It is used as a tool to study the photochemical properties of colchicine and its derivatives.

Wirkmechanismus

Target of Action

Lumicolchicine, like its parent compound colchicine, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and are involved in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

This difference in action makes lumicolchicine a useful tool for distinguishing between the metabolic and microtubule-mediated processes in cell morphogenesis .

Biochemical Pathways

Colchicine is known to interfere with the polymerization of tubulin into microtubules, disrupting cellular processes such as mitosis .

Pharmacokinetics

Colchicine, its parent compound, is known to interact with at least three proteins: the colchicine receptor, tubulin, which governs the plasma elimination half-life of the drug; intestinal and hepatic cyp3a4, which is key to the biotransformation of the drug; and p-glycoprotein, a cell membrane transporter .

Result of Action

This suggests that lumicolchicine’s effects at the molecular and cellular level are less pronounced than those of colchicine .

Action Environment

It’s worth noting that lumicolchicine is produced from colchicine through a process of uv-phototransformation . This suggests that lumicolchicine’s properties and effects could potentially be influenced by exposure to light or other environmental factors .

Biochemische Analyse

Biochemical Properties

Lumicolchicine does not bind to microtubule protein and does not interfere with the organization of the mitotic spindle . The biosynthesis of colchicine, from which lumicolchicine is derived, involves amino acid precursors, phenylalanine, and tyrosine .

Cellular Effects

Lumicolchicine has been found to have different effects on various types of cells. For instance, it does not inhibit the growth of cress seedlings as colchicine does . It also does not have the anti-inflammatory effect that colchicine exhibits .

Molecular Mechanism

The molecular mechanism of lumicolchicine involves the photoconversion of colchicine. This process yields a series of lumi-derivatives with very different UV-absorption spectra and biological effects . Lumicolchicine does not bind to microtubule protein, does not compete with colchicine for binding sites on microtubule protein .

Temporal Effects in Laboratory Settings

The biological effects of colchicine, from which lumicolchicine is derived, on leucocyte functions, such as inhibition of chemotaxis, require 24–48 h to develop

Metabolic Pathways

The biosynthesis of colchicine, from which lumicolchicine is derived, involves amino acid precursors, phenylalanine, and tyrosine .

Transport and Distribution

The distribution half-life of colchicine is 1–2.7 h, and it is widely taken up by tissues

Subcellular Localization

Colchicine, from which lumicolchicine is derived, binds to the cytoplasmic protein that appears to form microtubules, including those in the mitotic spindle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lumicolchicine is synthesized by exposing colchicine to ultraviolet light. The photochemical reaction involves the rearrangement of the colchicine molecule, leading to the formation of lumicolchicine. The process typically requires a photochemical reactor equipped with a medium-pressure arc tube, and the reaction is carried out in ethanol at a controlled temperature .

Industrial Production Methods: Industrial production of lumicolchicine follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-intensity ultraviolet light sources and large photochemical reactors to ensure efficient conversion of colchicine to lumicolchicine. The reaction conditions, such as temperature and solvent, are optimized to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Lumicolchicine undergoes various chemical reactions, including:

Oxidation: Lumicolchicine can be oxidized to form different derivatives, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups on the lumicolchicine molecule, leading to the formation of new compounds.

Substitution: Lumicolchicine can undergo substitution reactions where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lumicolchicine can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Colchicine: The parent compound from which lumicolchicine is derived. Colchicine binds to tubulin and disrupts microtubule formation, leading to its anti-inflammatory and antimitotic effects.

Demecolchicine: A derivative of colchicine with similar biological properties but reduced toxicity.

Thiocolchicine: A sulfur-containing analogue of colchicine that exhibits different photostability and biological activity

Uniqueness of Lumicolchicine: Lumicolchicine is unique in that it does not bind to microtubule proteins, making it a valuable tool for distinguishing the microtubule-dependent and independent effects of colchicine. Its distinct photochemical properties and lack of anti-inflammatory effects set it apart from other colchicine derivatives .

Eigenschaften

CAS-Nummer |

6901-13-9 |

|---|---|

Molekularformel |

C22H25NO6 |

Molekulargewicht |

399.4 g/mol |

IUPAC-Name |

N-[(10S,12S,16R)-3,4,5,14-tetramethoxy-13-oxo-10-tetracyclo[9.5.0.02,7.012,16]hexadeca-1(11),2,4,6,14-pentaenyl]acetamide |

InChI |

InChI=1S/C22H25NO6/c1-10(24)23-13-7-6-11-8-15(27-3)21(28-4)22(29-5)16(11)17-12-9-14(26-2)20(25)18(12)19(13)17/h8-9,12-13,18H,6-7H2,1-5H3,(H,23,24)/t12-,13-,18-/m0/s1 |

InChI-Schlüssel |

VKPVZFOUXUQJMW-LXIYXOSZSA-N |

SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC |

Isomerische SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1[C@@H]4[C@H]3C=C(C4=O)OC)OC)OC)OC |

Kanonische SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC |

Aussehen |

Solid powder |

| 6901-13-9 6901-14-0 |

|

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

eta Lumicolchicine beta-Lumicolchicine gamma Lumicolchicine gamma-Lumicolchicine Lumicolchicines |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

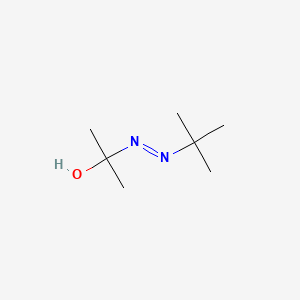

![2-[(Tert-butyl)azo]butan-2-ol](/img/structure/B1675355.png)

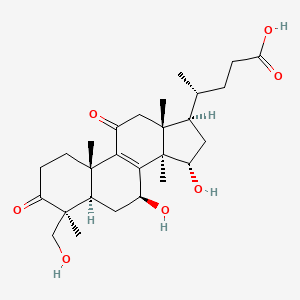

![(1S,6S,12R,14S)-9,14-Dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one](/img/structure/B1675373.png)